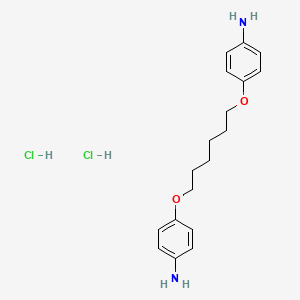
4,4'-(Hexamethylenedioxy)dianiline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, 4,4'-(hexamethylenedioxy)di-, dihydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Hemoglobin Binding Studies
4,4'-Methylenedianiline (MDA) and its analogues, including 4,4'-(Hexamethylenedioxy)dianiline, have been studied for their binding to hemoglobin. This research is crucial in understanding their biological availability and potential genotoxic intermediates. For instance, Sabbioni and Schütze (1998) investigated hemoglobin adducts in rats dosed with diamines, including MDA, to understand their carcinogenic potency and biological availability (Sabbioni & Schütze, 1998).
Polymer Science and Engineering
In the field of polymer science, derivatives of 4,4'-(Hexamethylenedioxy)dianiline dihydrochloride have been used extensively. For example, Hsiao, Yang, and Lo (1998) synthesized aromatic polyimides using diamine monomers derived from this compound, demonstrating its application in producing high-performance polymers with desirable properties like solubility and thermal stability (Hsiao, Yang, & Lo, 1998).
Elastomer Performance Enhancement
The use of dianiline curatives in polyacrylicester elastomer components has been researched to enhance their thermal and mechanical properties. Saha et al. (2018) explored how dianiline curatives affect the network structures and properties of elastomers, using various spectroscopic analyses (Saha et al., 2018).
Fluorescent Probes in Chemistry
4,4'-(Hexamethylenedioxy)dianiline dihydrochloride derivatives have been used to develop fluorescent probes. Hu et al. (2010) created compounds that exhibited on/off behavior for detecting specific metal ions, demonstrating the utility of these compounds in sensitive and selective chemical sensing (Hu et al., 2010).
Propiedades
Número CAS |
6889-02-7 |
|---|---|
Nombre del producto |
4,4'-(Hexamethylenedioxy)dianiline dihydrochloride |
Fórmula molecular |
C18H26Cl2N2O2 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
4-[6-(4-aminophenoxy)hexoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C18H24N2O2.2ClH/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18;;/h5-12H,1-4,13-14,19-20H2;2*1H |
Clave InChI |
VPWOFQDPWACDJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCCCOC2=CC=C(C=C2)N.Cl.Cl |
SMILES canónico |
C1=CC(=CC=C1[NH3+])OCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aniline, 4,4'-(hexamethylenedioxy)di-, dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



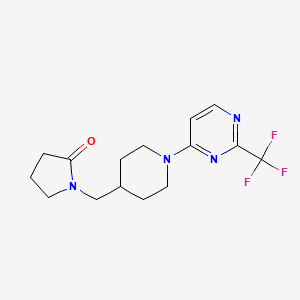
![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
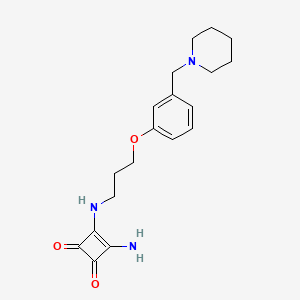

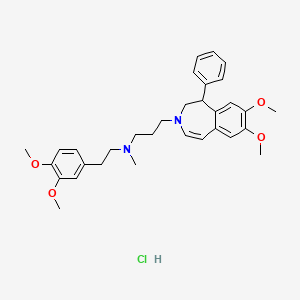
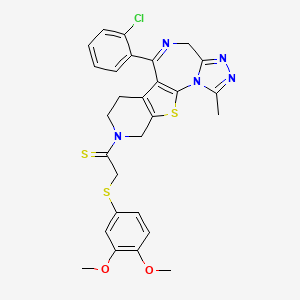
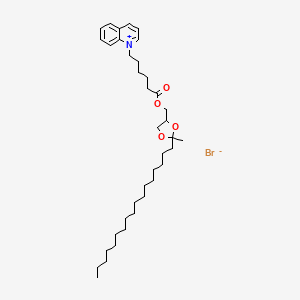
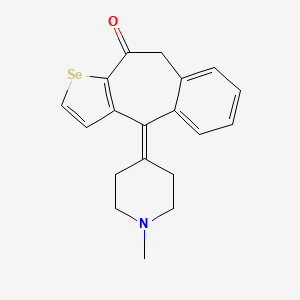
![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
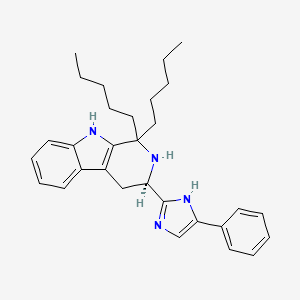
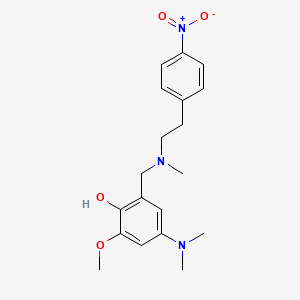
![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)
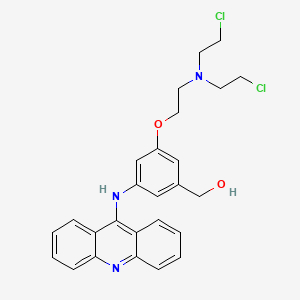
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)